

"LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol"

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Compound of Interest

Compound Name: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Cat. No.: B1295947

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An Application Note for the Bioanalytical Quantification of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** using LC-MS/MS

Introduction

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a phenylpiperazine derivative with potential applications in drug discovery and development. Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, exhibiting a wide range of pharmacological activities.^{[1][2]} Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.^{[3][4]} This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** in human plasma.

The method described herein is based on established principles of bioanalytical method development for small molecules and data from analogous phenylpiperazine compounds, providing a robust starting point for researchers.^{[5][6][7]} The protocol includes details on sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics expected from a validated method.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the LC-MS/MS method for **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. These values are representative and would need to be confirmed during formal method validation.

Table 1: Calibration Curve Parameters

Parameter	Expected Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	≥ 0.995
Weighting	1/x ²

Table 2: Precision and Accuracy

Quality Control Sample	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	< 20%	± 20%	< 20%	± 20%
LQC	3	< 15%	± 15%	< 15%	± 15%
MQC	100	< 15%	± 15%	< 15%	± 15%
HQC	800	< 15%	± 15%	< 15%	± 15%

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
1-Phenyl-2-(4-phenylpiperazino)-1-ethanol	85 - 115	85 - 115
Internal Standard	85 - 115	85 - 115

Experimental Protocols

Materials and Reagents

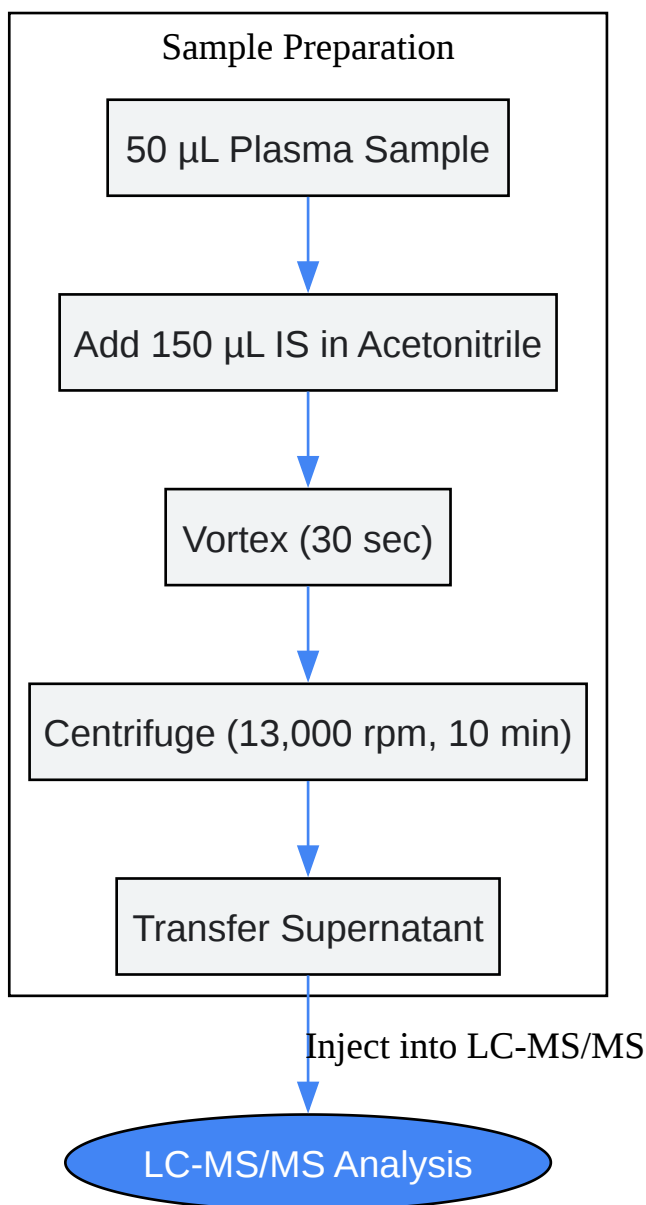
- **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** reference standard
- Stable isotope-labeled internal standard (e.g., **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol-d5**)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of the analyte and internal standard (IS) in methanol.
- **Working Solutions:** Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
- **Spiking:** Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)

- Pipette 50 μ L of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of internal standard spiking solution (e.g., 100 ng/mL in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.



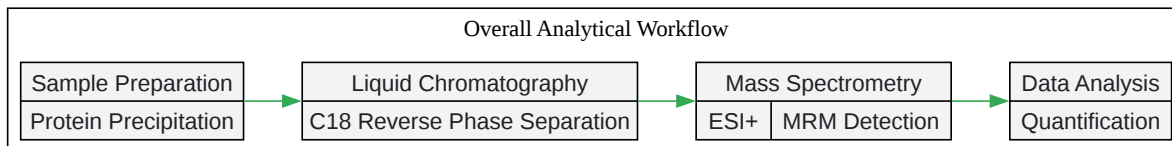
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Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
 - 0.0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
- Mass Spectrometry:
 - Instrument: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**: Precursor ion > Product ion (To be determined by infusion of the reference standard).
 - Internal Standard: Precursor ion > Product ion (To be determined by infusion of the IS reference standard).
 - Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).



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Caption: High-Level LC-MS/MS Workflow.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted ($1/x^2$) linear regression. The concentrations of the QC and unknown samples are then determined from this calibration curve.

Conclusion

The proposed LC-MS/MS method provides a sensitive and selective approach for the quantification of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** in human plasma.^{[4][8]} The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol offers a reliable and high-throughput sample preparation strategy.^{[5][9]} This application note serves as a comprehensive guide for researchers and drug development professionals, enabling them to establish a validated bioanalytical method for this novel compound. The provided protocols and expected performance characteristics will facilitate the implementation and validation of this method in a regulated laboratory environment.

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